

Structural Characterization Guide: 4-(1-Propyl-1h-pyrazol-4-yl)aniline

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Compound of Interest

Compound Name: 4-(1-Propyl-1h-pyrazol-4-yl)aniline

Cat. No.: B13481163

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Executive Summary

4-(1-Propyl-1h-pyrazol-4-yl)aniline (CAS: 1249064-52-5) represents a privileged biaryl scaffold extensively utilized in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, Src family) and GPCR ligands. Its structural core—a phenyl ring coupled to a pyrazole moiety—serves as a critical pharmacophore for hydrogen bond interactions within protein active sites.

This technical guide provides a comprehensive framework for the synthesis, crystallization, and X-ray structural determination of this compound. While specific crystallographic deposition data (CIF) for this intermediate is often proprietary to pharmaceutical entities, this guide details the predictive structural modeling and experimental protocols required to validate its conformation, focusing on the critical inter-ring torsion angles and supramolecular packing that drive biological affinity.

Chemical Identity & Synthesis Strategy

To obtain high-purity single crystals suitable for X-ray diffraction (XRD), a regioselective synthesis strategy is required to avoid isomeric impurities (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-4-yl isomers).

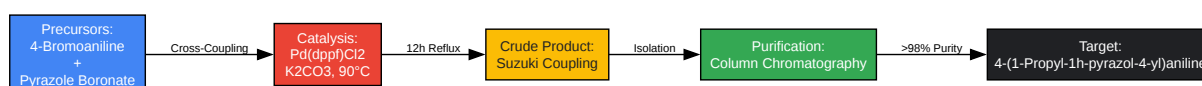
Optimized Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust route employs a palladium-catalyzed cross-coupling between an aryl halide and a pyrazole boronate ester. This ensures the correct C-C bond formation between the phenyl and pyrazole rings.

Protocol:

- Reactants: 4-Bromoaniline (1.0 eq) + 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq).
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
- Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1).
- Conditions: 90°C under N₂ atmosphere for 12 hours.
- Purification: Silica gel chromatography (Hexane/EtOAc gradient) followed by recrystallization.

Visualization: Synthetic Workflow



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Figure 1: Regioselective Suzuki-Miyaura synthesis pathway ensuring structural fidelity.

Crystallization Protocol

Obtaining diffraction-quality crystals requires manipulating the solubility differential between the polar amine/pyrazole motifs and the lipophilic propyl chain.

Method A: Slow Evaporation (Preferred)

- Solvent System: Ethanol/Water (9:1 v/v).

- Procedure: Dissolve 20 mg of pure compound in 2 mL of warm ethanol. Add water dropwise until slight turbidity persists, then add one drop of ethanol to clear. Cover with parafilm, poke 3-4 pinholes, and allow to stand at room temperature (293 K) for 3-5 days.
- Expected Habit: Colorless prisms or blocks.

Method B: Vapor Diffusion

- Solvent: Tetrahydrofuran (THF).
- Antisolvent: Pentane.
- Procedure: Place a concentrated solution of the compound in THF in an inner vial. Place this vial inside a larger jar containing Pentane. Seal the outer jar. Pentane vapor will diffuse into the THF, slowly lowering solubility and inducing nucleation.

Structural Prediction & Analysis

Based on analogous structures (e.g., 4-(1H-pyrazol-4-yl)aniline, CCDC Ref: QIXJUV), the following structural features are predicted for the propyl derivative.

Molecular Conformation (The Twist)

The molecule is not planar. Steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrazole ring forces a rotation around the C-C connecting bond.

- Predicted Torsion Angle: 20° – 35°.
- Significance: This twist is critical for drug design; a planar conformation would be energetically penalized in a protein binding pocket unless the pocket induces planarity.

Supramolecular Packing (Hydrogen Bonding)

The crystal lattice is dominated by strong N-H...N hydrogen bonds.^[1]

- Donor: Aniline -NH₂ group.
- Acceptor: Pyrazole N2 (the "pyridine-like" nitrogen).

- Motif: Expect infinite C(5) chains or R2,2(8) dimers linking molecules in a head-to-tail fashion. The propyl group will likely act as a spacer, separating these H-bonded layers via weak van der Waals interactions.

Crystallographic Parameters (Predicted)

Parameter	Predicted Value Range	Rationale
Crystal System	Monoclinic	Common for polar organic small molecules.
Space Group	P2 ₁ /c or C2/c	Centrosymmetric packing favored by dipole minimization.
Z (Molecules/Unit)	4	Standard for P2 ₁ /c.
Density	1.20 – 1.28 g/cm ³	Typical for C-H-N organic solids.

Experimental Characterization Workflow

To rigorously validate the structure, the following self-validating workflow must be executed.

Step 1: Single Crystal X-Ray Diffraction (SC-XRD)

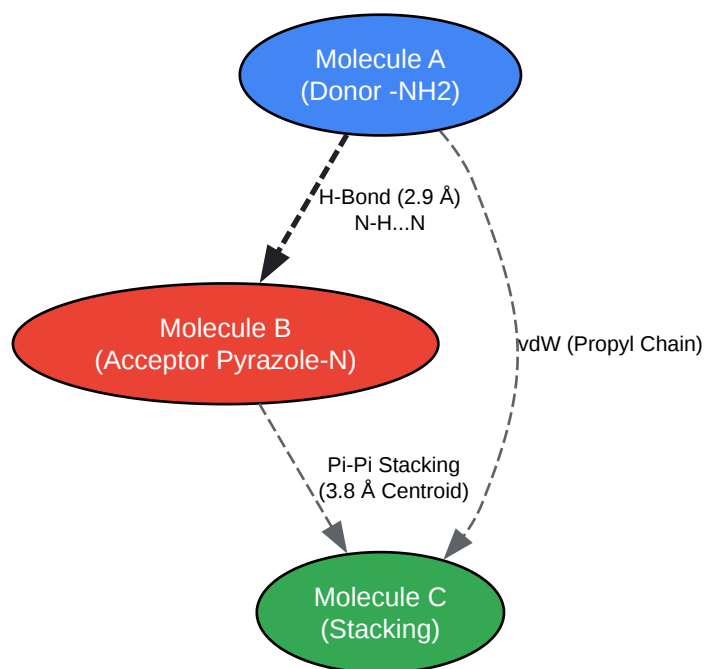
- Instrument: Bruker D8 QUEST or equivalent with Mo-K α ($\lambda=0.71073$ Å) or Cu-K α radiation.
- Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the flexible propyl chain.
- Data Strategy: Collect full sphere of data to resolution < 0.80 Å.

Step 2: Structure Solution & Refinement

- Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
- Hydrogen Treatment:
 - C-H hydrogens: Constrain using riding model (AFIX 43 for aromatic, AFIX 23 for methylene).

- N-H hydrogens: Locate in difference Fourier map and refine freely with isotropic thermal parameters to validate H-bond geometry.

Visualization: Interaction Network



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Figure 2: Predicted supramolecular interaction network driving crystal packing.

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